N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-nitrophenyl]prop-2-enamide N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-nitrophenyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15889110
InChI: InChI=1S/C15H22N4O4/c1-6-15(20)16-11-9-13(19(21)22)14(23-5)10-12(11)18(4)8-7-17(2)3/h6,9-10H,1,7-8H2,2-5H3,(H,16,20)
SMILES:
Molecular Formula: C15H22N4O4
Molecular Weight: 322.36 g/mol

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-nitrophenyl]prop-2-enamide

CAS No.:

Cat. No.: VC15889110

Molecular Formula: C15H22N4O4

Molecular Weight: 322.36 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-nitrophenyl]prop-2-enamide -

Specification

Molecular Formula C15H22N4O4
Molecular Weight 322.36 g/mol
IUPAC Name N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-nitrophenyl]prop-2-enamide
Standard InChI InChI=1S/C15H22N4O4/c1-6-15(20)16-11-9-13(19(21)22)14(23-5)10-12(11)18(4)8-7-17(2)3/h6,9-10H,1,7-8H2,2-5H3,(H,16,20)
Standard InChI Key MTKPOBDNMOQTTI-UHFFFAOYSA-N
Canonical SMILES CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)[N+](=O)[O-])OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₅H₂₂N₄O₄, MW 322.36 g/mol) integrates three key functional groups on a phenyl backbone :

  • Position 2: A dimethylaminoethyl-methylamino group (N(CH₃)CH₂CH₂N(CH₃)₂), imparting basicity and solubility.

  • Position 4: A methoxy substituent (-OCH₃), enhancing electronic effects on the aromatic ring.

  • Position 5: A nitro group (-NO₂), a strong electron-withdrawing moiety influencing reactivity.

  • Prop-2-enamide side chain: A reactive α,β-unsaturated carbonyl system enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) .

The SMILES string COc1cc(N(CCN(C)C)C)c(cc1[N+](=O)[O-])NC(=O)C=C confirms this arrangement .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC₁₅H₂₂N₄O₄
Molecular Weight322.36 g/mol
Purity≥97% (typical commercial grade)
SolubilitySoluble in DMSO, DMF; sparingly in water
StabilityStable at RT; sensitive to strong reductants

The nitro group’s electron-withdrawing nature reduces electron density on the aromatic ring, potentially directing electrophilic substitution to the para position relative to the methoxy group. The tertiary amine side chain enhances solubility in acidic media via protonation .

Synthesis and Derivative Development

Synthetic Pathways

The compound is synthesized through a multi-step sequence:

  • Nitration: Introduction of the nitro group to a methoxy-substituted aniline precursor.

  • Alkylation: Installation of the dimethylaminoethyl-methylamino side chain via nucleophilic substitution or reductive amination.

  • Amidation: Coupling of the resultant aniline with acryloyl chloride to form the prop-2-enamide moiety .

Example 28A in patent EP4119551A1 describes a related synthesis for analogs with pyrimidinyl groups instead of nitro, highlighting shared intermediates and reaction conditions .

Structural Analogues

Modifications to the aromatic core or side chain yield derivatives with varied biological profiles:

  • Nitro → Pyrimidinyl: Replacement of -NO₂ with pyrimidinylamino groups (e.g., Example 28 in ) enhances EGFR mutant inhibition.

  • Acrylamide → Propiolamide: Increasing electrophilicity improves covalent binding kinetics .

Applications in Drug Discovery

Intermediate for Targeted Therapies

This compound serves as a versatile intermediate for generating covalent inhibitors against oncogenic kinases. For example, replacing the nitro group with heterocyclic amines (e.g., indol-3-yl) yields clinical candidates targeting EGFR resistance mutations .

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the side chain and aromatic substituents enable optimization of:

  • Potency: Adjusting amine basicity to enhance target engagement.

  • Selectivity: Tuning the acrylamide’s electrophilicity to minimize off-target reactivity .

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